Ethyl (S-(R*,S*))-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoate
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Overview
Description
Ethyl (S-(R*,S*))-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoate is a complex organic compound that belongs to the class of imidazolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S-(R*,S*))-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoate typically involves multi-step organic reactions. The starting materials may include cyclohexyl derivatives, hydroxypropyl intermediates, and imidazolidine precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S-(R*,S*))-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Ethyl (S-(R*,S*))-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization and derivatization reactions.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound may be investigated for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties, as well as its safety and efficacy, are important factors in its development as a therapeutic agent.
Industry
In the industrial sector, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl (S-(R*,S*))-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoate involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl (S-(R*,S*))-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoate include other imidazolidine derivatives, such as:
- Ethyl (S)-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoate
- Ethyl ®-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoate
- Ethyl (S)-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-pentanoate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
94292-26-9 |
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Molecular Formula |
C21H36N2O5 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
ethyl 7-[(4R)-3-[(3S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxoimidazolidin-4-yl]heptanoate |
InChI |
InChI=1S/C21H36N2O5/c1-2-28-19(25)13-9-4-3-8-12-17-20(26)22-21(27)23(17)15-14-18(24)16-10-6-5-7-11-16/h16-18,24H,2-15H2,1H3,(H,22,26,27)/t17-,18+/m1/s1 |
InChI Key |
XLZWPJLGBYQJNH-MSOLQXFVSA-N |
Isomeric SMILES |
CCOC(=O)CCCCCC[C@@H]1C(=O)NC(=O)N1CC[C@@H](C2CCCCC2)O |
Canonical SMILES |
CCOC(=O)CCCCCCC1C(=O)NC(=O)N1CCC(C2CCCCC2)O |
Origin of Product |
United States |
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